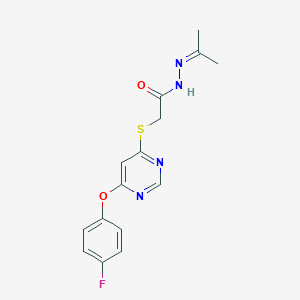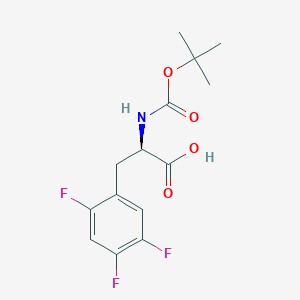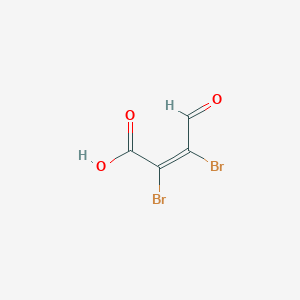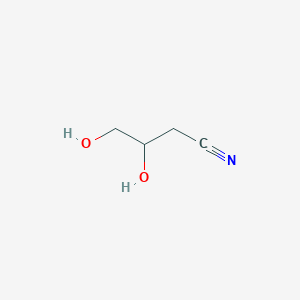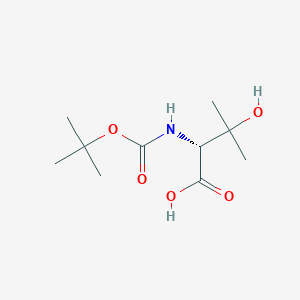
6-O-Heptopyranosylglucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-Heptopyranosylglucopyranose, also known as heptakis(6-O-glucopyranosyl)-β-cyclodextrin (HGPCD), is a cyclic oligosaccharide that is widely used in scientific research. HGPCD is a water-soluble, non-toxic and biocompatible compound that has a unique structure that makes it an ideal candidate for various applications in the field of pharmaceuticals, food, and cosmetics.
Mecanismo De Acción
The mechanism of action of HGPCD is based on its ability to form inclusion complexes with guest molecules. The formation of inclusion complexes is a result of the hydrophobic cavity present in the HGPCD molecule. The cavity can accommodate guest molecules that have a suitable size, shape, and polarity. The inclusion complexes formed by HGPCD can protect guest molecules from degradation, improve their solubility, and enhance their bioavailability.
Biochemical and Physiological Effects:
HGPCD has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have antioxidant, anti-inflammatory, and anti-cancer properties. HGPCD has also been shown to have a positive effect on the immune system and can enhance the absorption of certain nutrients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HGPCD in lab experiments include its ability to form inclusion complexes with a wide range of guest molecules, its biocompatibility, and its ability to protect guest molecules from degradation. However, the limitations of using HGPCD include its high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are many potential future directions for research on HGPCD. One area of interest is the development of new methods for the synthesis of HGPCD that are more cost-effective and scalable. Another area of interest is the study of the physiological effects of HGPCD in different animal models. Additionally, the development of new applications for HGPCD in the fields of food and cosmetics is an area of potential future research.
Métodos De Síntesis
The synthesis of HGPCD involves the reaction of β-cyclodextrin with 6-O-Heptopyranosylglucopyranose(6-O-tosyl)-α-D-glucopyranoside in the presence of a base. The reaction takes place under mild conditions and yields HGPCD with a high degree of purity.
Aplicaciones Científicas De Investigación
HGPCD has been extensively used in scientific research due to its ability to form inclusion complexes with various guest molecules. The inclusion complexes formed by HGPCD have unique properties that make them useful in various applications such as drug delivery, food preservation, and cosmetics.
Propiedades
Número CAS |
136337-35-4 |
|---|---|
Fórmula molecular |
C13H24O12 |
Peso molecular |
372.32 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S)-6-[[(2S,3S,4S,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C13H24O12/c14-1-3(15)11-8(19)7(18)10(21)13(25-11)23-2-4-5(16)6(17)9(20)12(22)24-4/h3-22H,1-2H2/t3-,4?,5+,6-,7-,8-,9+,10-,11+,12-,13-/m0/s1 |
Clave InChI |
YIJSCBWJYZFUTI-WHEGVUNZSA-N |
SMILES isomérico |
C(C1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)[C@H](CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OC2C(C(C(C(O2)C(CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)OC2C(C(C(C(O2)C(CO)O)O)O)O |
Otros números CAS |
158453-40-8 |
Sinónimos |
6-HPGP 6-O-heptopyranosylglucopyranose 6-O-L-glycero-alpha-D-manno-heptopyranosyl-D-glucopyranose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



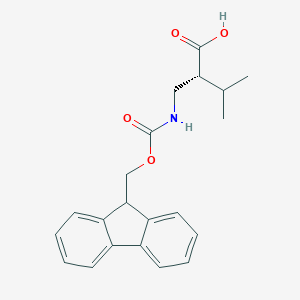
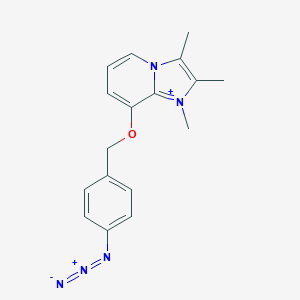

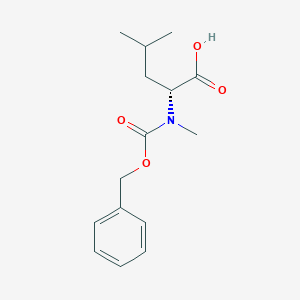


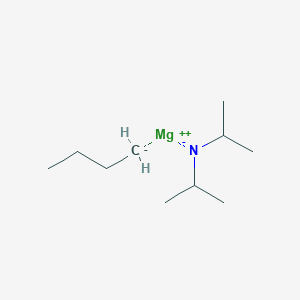
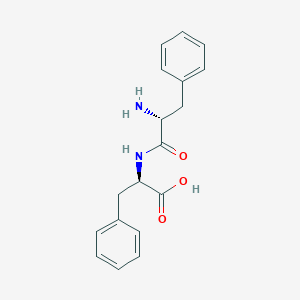
![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B152195.png)
